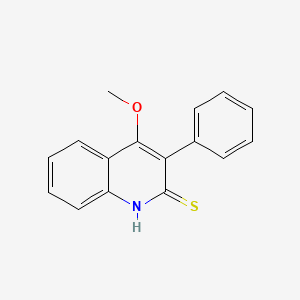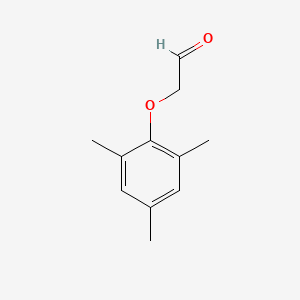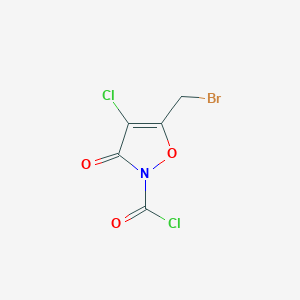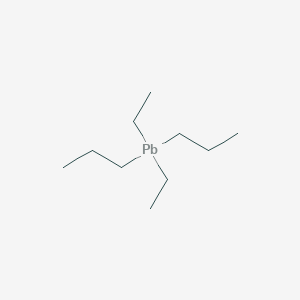
N,N'-bis(2,4-dinitrophenyl)octane-1,8-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-bis(2,4-dinitrophenyl)octane-1,8-diamine is an organic compound characterized by the presence of two dinitrophenyl groups attached to an octane-1,8-diamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2,4-dinitrophenyl)octane-1,8-diamine typically involves the reaction of octane-1,8-diamine with 2,4-dinitrochlorobenzene. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like ethanol or methanol and are conducted at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of N,N’-bis(2,4-dinitrophenyl)octane-1,8-diamine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product is achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-bis(2,4-dinitrophenyl)octane-1,8-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The dinitrophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can react with the dinitrophenyl groups under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N,N’-bis(2,4-dinitrophenyl)octane-1,8-diamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,N’-bis(2,4-dinitrophenyl)octane-1,8-diamine involves its interaction with molecular targets such as enzymes and proteins. The dinitrophenyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-bis(2-nitrophenyl)octane-1,8-diamine
- N,N’-bis(4-nitrophenyl)octane-1,8-diamine
- N,N’-bis(2,4-dinitrophenyl)hexane-1,6-diamine
Uniqueness
N,N’-bis(2,4-dinitrophenyl)octane-1,8-diamine is unique due to its specific structural features, including the presence of two dinitrophenyl groups and an octane-1,8-diamine backbone. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Propiedades
Número CAS |
21653-94-1 |
|---|---|
Fórmula molecular |
C20H24N6O8 |
Peso molecular |
476.4 g/mol |
Nombre IUPAC |
N,N'-bis(2,4-dinitrophenyl)octane-1,8-diamine |
InChI |
InChI=1S/C20H24N6O8/c27-23(28)15-7-9-17(19(13-15)25(31)32)21-11-5-3-1-2-4-6-12-22-18-10-8-16(24(29)30)14-20(18)26(33)34/h7-10,13-14,21-22H,1-6,11-12H2 |
Clave InChI |
ZWHWOPMUJCIDFV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCCCCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N'-(2-cyanoethyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide](/img/structure/B14146349.png)

![N'-[(E)-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B14146357.png)


![Thieno[3,4-d]-1,3-dioxol-4-ol, tetrahydro-2,2-dimethyl-, 4-acetate, (3aR,6aS)-](/img/structure/B14146365.png)

